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Introduction
Amotosalen hydrochloride (S-59) is a synthetic psoralen derivative that forms the core of the

INTERCEPT™ Blood System, a pathogen reduction technology (PRT) developed by Cerus

Corporation.[1] This system is designed for the ex vivo preparation of pathogen-reduced

plasma and platelet components to minimize the risk of transfusion-transmitted infections (TTI).

[2] Amotosalen, in conjunction with ultraviolet A (UVA) light, effectively inactivates a broad

spectrum of pathogens, including viruses, bacteria, protozoa, and contaminating donor

leukocytes.[3][4][5] The technology works by targeting the nucleic acids (DNA and RNA) of

these pathogens, rendering them incapable of replication and transcription, thus preventing

infection.[6][7] The INTERCEPT Blood System has been adopted in numerous countries and is

a crucial tool for enhancing the safety of the blood supply.[8][9]

Mechanism of Action: Photochemical Cross-linking
of Nucleic Acids
The pathogen inactivation process employing amotosalen is a targeted photochemical reaction

that proceeds in a series of distinct steps. This mechanism is specifically designed to cross-link
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the helical regions of DNA and RNA, thereby permanently blocking the essential processes of

replication and transcription.[10][11]

Intercalation: In the absence of light, amotosalen, a planar heterocyclic molecule, readily

penetrates both cellular and nuclear membranes of pathogens and leukocytes.[8][10] It then

intercalates into the double-helical regions of DNA and RNA, positioning itself between the

stacked base pairs.[3][7] This initial, non-covalent binding is a prerequisite for the

subsequent photochemical reaction.[6]

UVA Activation and Monoadduct Formation: Upon illumination with UVA light (320-400 nm),

the intercalated amotosalen molecule absorbs photons and becomes chemically activated.

[12] This activation leads to a [2+2] cycloaddition reaction, forming a covalent bond between

the furan side of the psoralen and a pyrimidine base (thymine, cytosine, or uracil) on one of

the nucleic acid strands.[8] This initial covalent attachment is known as a monoadduct.[3]

Interstrand Cross-link (ICL) Formation: With continued UVA illumination, a second

photochemical reaction can occur. The pyrone side of the amotosalen monoadduct can

absorb another photon and react with a pyrimidine base on the opposite nucleic acid strand,

forming a second covalent bond.[3] This creates a permanent interstrand cross-link (ICL),

effectively tethering the two strands of the nucleic acid together.[10] The formation of even a

single ICL is considered sufficient to block replication.[10] On average, cross-links are

formed every 83 base pairs.[10]

This targeted damage to the pathogen's genome is highly effective and occurs without the

generation of reactive oxygen species, which are known to cause indiscriminate cellular

damage.[10]
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Caption: Mechanism of Amotosalen-induced pathogen inactivation.
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Experimental Protocols
The efficacy of the amotosalen/UVA pathogen reduction system is quantified by determining

the log reduction factor (LRF) for a specific pathogen. This value represents the difference in

the infectious titer of a pathogen before and after treatment. A standardized experimental

workflow is employed for these validation studies.

General Protocol for Viral Inactivation Efficacy Studies:

Preparation of Blood Component: Single-donor platelet concentrates or pooled plasma units

are prepared according to standard blood banking procedures.[11][13] For platelet studies,

components typically contain 3.0 x 10¹¹ to 6.0 x 10¹¹ platelets in a solution of approximately

35% plasma and 65% platelet additive solution.[13][14]

Pathogen Spiking: A high titer of the virus to be tested is spiked into the blood component

unit.[15] A sample is immediately taken to determine the pre-treatment (baseline) infectious

titer.[16]

Amotosalen Addition and Incubation: A precise concentration of amotosalen (e.g., 150

µmol/L) is added to the spiked blood component.[13] The mixture is agitated to ensure

uniform distribution.

UVA Illumination: The amotosalen-containing unit is placed in a specialized illuminator device

which delivers a controlled dose of UVA light (e.g., 3 J/cm²).[13][17]

Post-Treatment Sampling: After illumination is complete, a sample is withdrawn to measure

the post-treatment viral infectivity titer.[13]

Quantification of Infectious Titer: The pre- and post-treatment samples are serially diluted

and assessed for infectivity using sensitive cell culture-based assays (e.g., plaque assays)

or, in some cases, animal models.[13][15][16] The viral titer is calculated, often as Plaque

Forming Units per mL (PFU/mL) or Tissue Culture Infectious Dose 50% (TCID₅₀/mL).

Log Reduction Calculation: The LRF is calculated as the log₁₀ of the pre-treatment titer

minus the log₁₀ of the post-treatment titer.[15] If no virus is detected post-treatment, the LRF

is expressed as greater than or equal to the detection limit of the assay.
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Caption: Standard experimental workflow for pathogen reduction studies.
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Quantitative Data on Pathogen Inactivation
Extensive studies have been conducted to validate the broad efficacy of the amotosalen/UVA

treatment. The technology has demonstrated high levels of inactivation for a wide range of

clinically relevant pathogens.

Table 1: Inactivation of Viruses in Platelet and Plasma Components
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Virus Family Virus
Component
Type

Log Reduction
Factor (LRF)

Reference(s)

Enveloped RNA

Viruses

Retroviridae HIV-1 (cell-free) Platelets >6.2 [13]

HIV-1 (cell-

associated)
Platelets >6.1 [13]

HTLV-I / HTLV-II Platelets 4.2 / 4.6 [13]

Flaviviridae
Hepatitis C Virus

(HCV)
Platelets >4.5 [13]

West Nile Virus

(WNV)
Platelets >5.5 [13]

Bovine Viral

Diarrhea Virus

(BVDV)

Platelets >6.0 [13]

Coronaviridae SARS-CoV Platelets >5.8 [13]

SARS-CoV-2 Plasma >3.3 [16][18]

MERS-CoV PC-PAS >6.9 [15]

Enveloped DNA

Viruses

Hepadnaviridae
Hepatitis B Virus

(HBV)
Platelets >5.5 [13]

Herpesviridae
Cytomegalovirus

(CMV)
Platelets >5.9 [13]

Poxviridae Vaccinia Virus Platelets >4.7 [13]

Non-Enveloped

Viruses

Parvoviridae Parvovirus B19 Platelets 3.5 - >5.0 [13]
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Virus Family Virus
Component
Type

Log Reduction
Factor (LRF)

Reference(s)

Adenoviridae
Human

Adenovirus 5
Platelets >5.2 [13]

| Reoviridae | Bluetongue Virus | Platelets | 5.6 - 5.9 |[13] |

PC-PAS: Platelet Concentrate in Platelet Additive Solution

Table 2: Inactivation of Bacteria and Parasites in Platelet and Plasma Components
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Organism Type Species
Component
Type

Log Reduction
Factor (LRF)

Reference(s)

Gram-Positive

Bacteria

Staphylococcu
s aureus

Platelets >6.9 [14]

Streptococcus

pyogenes
Platelets >7.2 [14]

Bacillus cereus

(vegetative)
Platelets >6.8 [14]

Gram-Negative

Bacteria
Escherichia coli Platelets >7.4 [14]

Klebsiella

pneumoniae
Platelets >7.2 [14]

Pseudomonas

aeruginosa
PC-PAS >7.8 [15]

Yersinia

enterocolitica
Platelets >7.3 [14]

Spirochetes
Treponema

pallidum
Platelets >7.0 [14]

Parasites
Plasmodium

falciparum
PC-100% >8.4 [15]

Trypanosoma

cruzi
PC-PAS >7.2 [15]

| | Babesia microti | PC-100% | >6.1 |[15] |

PC-100%: Platelet Concentrate in 100% Plasma

Impact on Platelet and Plasma Components
While highly effective at pathogen inactivation, the amotosalen/UVA treatment is not without

effects on the blood components themselves. Studies have shown that the process can
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exacerbate aspects of the platelet storage lesion (PSL).[19] Treated platelets may exhibit

reduced aggregation responses, increased expression of apoptotic markers like Bak, and

accelerated clearance from circulation.[19][20] Specifically, the treatment can induce the p38

MAPK signaling pathway, which is linked to platelet activation and apoptosis.[19][21] Despite

these in vitro changes, clinical studies have demonstrated that pathogen-reduced components

are safe and provide effective hemostasis.[22] For plasma, the photochemical treatment

maintains the activity of coagulation factors at levels consistent with therapeutic efficacy.[22]
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Caption: Signaling effects of Amotosalen/UVA treatment on platelets.

Conclusion
Amotosalen hydrochloride (S-59), as the active component of the INTERCEPT Blood

System, represents a foundational technology in the proactive safety of blood transfusions. Its

mechanism, centered on the irreversible photochemical cross-linking of nucleic acids, provides

a broad and robust defense against a wide array of transfusion-transmissible pathogens.[3][15]
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While the treatment has measurable impacts on the storage characteristics of platelets,

extensive clinical data have affirmed its safety and efficacy.[19][22] The foundational research

into amotosalen has established a well-characterized and effective method for reducing

infectious risk, making it a cornerstone of modern blood safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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